1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a triazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with sodium azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This “click chemistry” approach is favored for its efficiency and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used, often resulting in altered triazole or pyridine rings.
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromopyridine moiety can participate in π-π interactions and halogen bonding . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of the target compound.
1-(5-Bromopyridin-3-yl)methanamine: Shares the bromopyridine moiety but lacks the triazole ring.
3-Amino-5-bromopyridine: Another bromopyridine derivative with different functional groups.
Uniqueness
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a bromopyridine and a triazole ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H8BrN5 |
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Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-1-6(2-11-3-7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
FQWSPVGXPMABRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
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